Lack of Direct Comparative Activity Data Prevents Differentiation
A comprehensive search of BindingDB, ChEMBL, ZINC, and primary patent literature (US10202379) reveals no quantitative IC₅₀, EC₅₀, Kd, or Ki values for 4-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)benzamide against any defined biological target [1][2]. This contrasts with structurally related reference examples within the same patent (e.g., Reference Example 463, BDBM346837, EC₅₀ = 5 nM on TFIID [2]), which do possess activity data, but are chemically distinct. The absence of data for the target compound means no direct head-to-head comparison can be constructed to demonstrate its superiority or differentiation over any analog.
| Evidence Dimension | Target engagement (EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | US10202379 Reference Example 463: EC₅₀ = 5 nM (TFIID) [2] |
| Quantified Difference | Not calculable |
| Conditions | BindingDB affinity data, no assay details for target compound |
Why This Matters
Without target-specific bioactivity data, a scientific user cannot justify selecting this compound over any other pyridazinone based on potency or selectivity.
- [1] BindingDB. Search result for monomer ID 50649249 (CHEMBL5619466) – not a match for target compound. View Source
- [2] BindingDB. BDBM346837 (US10202379, Reference Example 463) affinity data. EC₅₀ = 5 nM. View Source
